molecular formula C10H10BrNO2S B7130684 ethyl3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

ethyl3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7130684
M. Wt: 288.16 g/mol
InChI Key: AWKJLYWIRIAURN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core. Its structure includes a bromine atom at position 3, a methyl group at position 6, and an ethyl ester at position 5 (Figure 1).

Properties

IUPAC Name

ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-3-14-10(13)7-5(2)9-8(12-7)6(11)4-15-9/h4,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKJLYWIRIAURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CS2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of a thieno[3,2-b]pyrrole precursor followed by esterification. One common method involves the reaction of 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thieno[3,2-b]pyrrole derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis .

Scientific Research Applications

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₁₁H₁₀BrNO₂S (inferred from analogs like ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, C₁₀H₈BrNO₂S ).
  • Functional Groups : Bromine (electrophilic substituent), methyl (electron-donating group), and ethyl ester (hydrolyzable moiety).
  • Synthesis: Analogous compounds are synthesized via alkylation of thienopyrrole carboxylates using sodium hydride in DMF, followed by bromination .

Comparison with Structural Analogs

The compound is compared to derivatives with variations in substituent positions, ester groups, and ring systems. Data are synthesized from the provided evidence.

Substituent Position and Electronic Effects

Compound Name Substituents Key Differences Impact on Properties References
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Bromine at position 2 Bromine placement alters electrophilic reactivity. Lower steric hindrance at position 2 may enhance cross-coupling reactions.
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Methyl ester instead of ethyl ester Ethyl esters offer higher lipophilicity. Methyl esters may hydrolyze faster due to lower steric protection.
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Methyl at position 2, no bromine Lack of bromine reduces potential for Suzuki couplings. Carboxylic acid group increases solubility in polar solvents.

Ester Group Variations

Ethyl esters (e.g., ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) are more stable under basic conditions compared to methyl esters (e.g., methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) due to slower hydrolysis rates . The ethyl group in the target compound may enhance membrane permeability in biological applications.

Ring System Modifications

Compound Name Ring System Key Differences Applications References
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate Thieno[2,3-b]pyrrole (different fusion) Altered π-conjugation and dipole moments. Less studied for optoelectronic uses compared to [3,2-b] isomers.
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate Furopyrrole instead of thienopyrrole Oxygen atom vs. sulfur atom in the fused ring. Furopyrroles exhibit distinct electronic properties for antibacterial agents.

Reactivity in Further Modifications

  • Cross-Coupling: The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig reactions, as seen in analogs like ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate .
  • Ester Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids under basic conditions, a step used in prodrug design .

Physical and Spectral Properties

  • Melting Points: Analogs like methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate melt at 127–129°C , while ethyl 2-bromo derivatives are crystalline solids .
  • NMR Signatures : Protons near bromine (e.g., H-3) show downfield shifts (~8.8 ppm in ¹H NMR for H-12 in acetylated furopyrroles ).
  • Mass Spectrometry: MALDI-TOF confirms molecular ions (e.g., m/z 260.11 for methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate ).

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